molecular formula C8H8N4O B8410807 N'-hydroxy-1H-indazole-5-carboximidamide

N'-hydroxy-1H-indazole-5-carboximidamide

Cat. No. B8410807
M. Wt: 176.18 g/mol
InChI Key: GMRJDEPRPOJLOU-UHFFFAOYSA-N
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Patent
US08741923B2

Procedure details

The title compound was prepared following procedure described for Intermediate 1, step 2, but starting from 1H-indazole-5-carbonitrile (JW-Pharmalab, 0.50 g; 3.49 mmol) as a beige solid (560 mg, 91%). 1H NMR (DMSO-d6) δ 13.12 (s, 1H), 9.54 (s, 1H), 8.10 (s, 1H), 8.04 (s, 1H), 7.71 (d, J=8.7 Hz, 1H), 7.49 (d, J=8.7 Hz, 1H), 5.82 (bs, 2H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][N:2]=[C:3]([C:5]1[CH:13]=[CH:12][C:8]2[NH:9]C=N[C:7]=2[CH:6]=1)[NH2:4].[NH:14]1[C:22]2C(=CC(C#N)=CC=2)C=N1>>[OH:1][N:2]=[C:3]([C:5]1[CH:6]=[C:7]2[C:8](=[CH:12][CH:13]=1)[NH:9][N:14]=[CH:22]2)[NH2:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ON=C(N)C1=CC2=C(NC=N2)C=C1
Step Two
Name
Quantity
0.5 g
Type
reactant
Smiles
N1N=CC2=CC(=CC=C12)C#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ON=C(N)C=1C=C2C=NNC2=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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